(1-(4-Methylbenzyl)piperidin-2-yl)methanol

Description

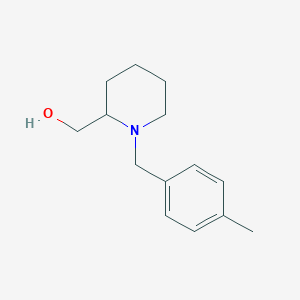

(1-(4-Methylbenzyl)piperidin-2-yl)methanol (CAS: 1251236-70-0) is a piperidine derivative with a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol. Its structure comprises a piperidine ring substituted at the 1-position with a 4-methylbenzyl group and at the 2-position with a hydroxymethyl (-CH₂OH) moiety.

Properties

IUPAC Name |

[1-[(4-methylphenyl)methyl]piperidin-2-yl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c1-12-5-7-13(8-6-12)10-15-9-3-2-4-14(15)11-16/h5-8,14,16H,2-4,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCUIOODARESCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCCCC2CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methylbenzyl)piperidin-2-yl)methanol typically involves the reaction of piperidine with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting intermediate is then subjected to reduction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form secondary amines using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxymethyl group is replaced by other functional groups. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(1-(4-Methylbenzyl)piperidin-2-yl)methanol is a piperidine derivative with a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group. The presence of hydrophobic and polar functional groups suggests potential interactions with biological systems, making it a candidate for various pharmacological applications.

Antidepressant Effects

Piperidine derivatives have been associated with the modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

Analgesic Properties

Some compounds with similar structures exhibit pain-relieving properties, possibly through opioid receptor interactions.

Antimicrobial Activity

Certain piperidine-based compounds have shown efficacy against various bacterial strains. A synthesized tricyclic flavonoid displayed strong antimicrobial activity against Staphylococcus aureus and Escherichia coli .

Interaction Studies

Interaction studies are vital for understanding how This compound interacts with biological targets. Key areas include:

- Enzyme Inhibition Assays: Evaluating the compound's ability to inhibit specific enzymes involved in metabolic pathways.

- Receptor Binding Studies: Determining its affinity for various receptors, such as neurotransmitter receptors or opioid receptors.

- Cellular Uptake Studies: Assessing how effectively the compound is absorbed and distributed within cells.

These studies often utilize techniques such as surface plasmon resonance (SPR) and high-throughput screening.

Structural Analogs

Several compounds share structural similarities with This compound , which allows for comparative analysis:

| Compound Name | Notable Activity |

|---|---|

| 1-(4-Methylphenyl)piperidin-2-one | Analgesic |

| N-Benzylpiperidine | Antidepressant |

| 1-(4-Chlorobenzyl)piperidin-2-one | Antimicrobial |

This compound has a specific combination of hydrophobic (methylbenzyl) and polar (hydroxymethyl) groups, which may confer unique pharmacokinetic properties compared to other piperidine derivatives. This unique structural feature could enhance its solubility and bioavailability while potentially reducing side effects associated with similar compounds.

Mechanism of Action

The mechanism of action of (1-(4-Methylbenzyl)piperidin-2-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to physiological effects. The exact pathways and molecular targets are subject to ongoing research, and further studies are needed to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical comparisons between (1-(4-Methylbenzyl)piperidin-2-yl)methanol and related compounds:

Detailed Comparative Analysis

Substituent Effects on Reactivity and Bioactivity

- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylbenzyl group in the target compound provides electron-donating effects, enhancing aromatic stability and moderate lipophilicity. In contrast, [1-(2-Chloro-benzyl)-piperidin-4-yl]-methanol () features a 2-chloro-benzyl group, which is electron-withdrawing. This difference impacts electronic interactions with biological targets, such as enzymes or receptors, where chloro-substituted analogs may exhibit altered binding affinities .

- Positional Isomerism : The hydroxymethyl group at piperidin-2-yl in the target compound versus piperidin-4-yl in ’s analog creates distinct spatial arrangements. For example, 2-yl substitution may favor equatorial conformations, influencing membrane permeability or target engagement .

Functional Group Contributions

- Hydroxymethyl (-CH₂OH): This group in the target compound enhances water solubility and enables hydrogen bonding, critical for interactions with polar residues in enzymatic active sites.

- Piperidine vs. Piperazine : Piperazine-containing compounds (e.g., ) introduce an additional nitrogen atom, increasing basicity and enabling salt formation. This modification can improve solubility in acidic environments or alter pharmacokinetic profiles .

Biological Activity

(1-(4-Methylbenzyl)piperidin-2-yl)methanol is a piperidine derivative characterized by a piperidine ring substituted with a 4-methylbenzyl group and a hydroxymethyl group. This unique structure suggests significant potential for interaction with biological systems, leading to various pharmacological applications. The compound's hydrophobic and polar functional groups enhance its solubility and bioavailability, making it a candidate for diverse therapeutic uses.

The biological activity of this compound is primarily influenced by its interaction with specific molecular targets, such as receptors and enzymes. The compound may modulate neurotransmitter systems, particularly serotonin and norepinephrine, indicating potential antidepressant effects . Additionally, it may exhibit analgesic properties through interactions with opioid receptors and possess antimicrobial activity against various bacterial strains .

Biological Activity Assessment

Biological activity can be evaluated using computational prediction methods, such as the Prediction of Activity Spectra for Substances (PASS), which analyzes structure-activity relationships. The following table summarizes key biological activities associated with similar piperidine derivatives:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 1-(4-Methylphenyl)piperidin-2-one | Structure | Analgesic |

| N-Benzylpiperidine | Structure | Antidepressant |

| 1-(4-Chlorobenzyl)piperidin-2-one | Structure | Antimicrobial |

| This compound | Structure | Potentially multifaceted |

The unique combination of hydrophobic (methylbenzyl) and polar (hydroxymethyl) groups in this compound may confer distinct pharmacokinetic properties compared to other piperidine derivatives.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of various piperidine derivatives, highlighting their diverse activities:

- Antidepressant Effects : A study indicated that piperidine derivatives can influence serotonin and norepinephrine levels, potentially alleviating symptoms of depression .

- Analgesic Properties : Compounds structurally similar to this compound demonstrated pain-relieving effects in animal models, suggesting efficacy through opioid receptor modulation .

- Antimicrobial Activity : Research has shown that certain piperidine derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Synthesis Methods

The synthesis of this compound can be achieved through various synthetic routes that allow for modifications to enhance desired properties. Common methods include:

- Ugi Reaction : A versatile method that combines amines, carboxylic acids, isocyanides, and aldehydes to form piperidine derivatives.

- Cyclization Reactions : Utilizing different catalysts and conditions to promote the formation of the piperidine ring structure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.